molecular formula C23H32N4O3S B4157514 4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide

4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B4157514
M. Wt: 444.6 g/mol
InChI Key: XSHUMIQVWSMFQT-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxamide core substituted with a butyl chain and a sulfamoyl-linked phenyl group bearing a 2,6-dimethylpyrimidin-4-yl moiety. The sulfamoyl group and pyrimidine ring are common in bioactive molecules, suggesting applications in medicinal chemistry, particularly in cardiovascular or antimicrobial therapies .

Properties

IUPAC Name

4-butyl-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-4-5-6-18-7-9-19(10-8-18)23(28)26-20-11-13-21(14-12-20)31(29,30)27-22-15-16(2)24-17(3)25-22/h11-15,18-19H,4-10H2,1-3H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUMIQVWSMFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core, the introduction of the butyl group, and the attachment of the pyrimidine and sulfonamide groups. Common synthetic methods include:

    Cyclohexanecarboxamide Formation: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.

    Butyl Group Introduction: The butyl group can be introduced via alkylation reactions using butyl halides.

    Pyrimidine and Sulfonamide Attachment: The pyrimidine moiety can be introduced through nucleophilic substitution reactions, while the sulfonamide group can be added using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism by which 4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues, while the pyrimidine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application Reference
4-Butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide (Target) C23H31N5O3S* ~481.6* Butyl, cyclohexanecarboxamide, dimethylpyrimidine-sulfamoyl Potential endothelin receptor antagonism
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-fluorobenzamide C19H17FN4O3S 416.4 Fluorobenzamide, dimethylpyrimidine-sulfamoyl Enzyme inhibition (speculative) 13
4-(Ethylsulfonamidomethyl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide C16H25N3O3S 339.5 Ethylsulfonamidomethyl, pyridinylmethyl Selectivity in receptor binding 15
4-[Cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide C23H27N3O3S2 481.6 Thiazolyl, cyclohexylsulfamoyl Antimicrobial activity (hypothetical) 16
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide C15H24N4O 276.4 Dimethylaminopyrimidine, cyclohexanecarboxamide Kinase modulation (speculative) 19

*Calculated based on structural composition.

Key Observations:
  • Lipophilicity : The target compound’s butyl and cyclohexane groups enhance membrane permeability compared to simpler analogs like the fluorobenzamide derivative .
  • In contrast, the pyridinylmethyl group in ’s compound may favor neuronal receptors.
  • Bioactivity : Nitro- or thiazole-containing analogs (e.g., ) exhibit heightened reactivity or antimicrobial effects, whereas the target compound’s bioactivity likely hinges on pyrimidine-mediated enzyme interactions .

Unique Advantages of the Target Compound

  • Pharmacokinetics : Increased molecular weight (~481.6) compared to simpler analogs (e.g., ’s 276.4 Da compound) may prolong half-life but requires solubility optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}cyclohexanecarboxamide

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